molecular formula C18H26O3 B1326078 Ethyl 6-(4-n-Butylphenyl)-6-oxohexanoate CAS No. 951888-70-3

Ethyl 6-(4-n-Butylphenyl)-6-oxohexanoate

Cat. No.: B1326078
CAS No.: 951888-70-3
M. Wt: 290.4 g/mol
InChI Key: XZYVEGCUONKTEE-UHFFFAOYSA-N
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Description

Ethyl 6-(4-n-Butylphenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a hexanoic acid chain, which is further substituted with a 4-butylphenyl group and a keto group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4-butylphenyl)-6-oxohexanoate can be achieved through several synthetic routes. One common method involves the esterification of 6-(4-butylphenyl)-6-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another approach involves the Friedel-Crafts acylation of 4-butylbenzene with ethyl 6-oxohexanoate in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for the direct introduction of the 4-butylphenyl group onto the hexanoate backbone.

Industrial Production Methods

In an industrial setting, the production of ethyl 6-(4-butylphenyl)-6-oxohexanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-n-Butylphenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted esters, amides, and thioesters.

Scientific Research Applications

Ethyl 6-(4-n-Butylphenyl)-6-oxohexanoate has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It is studied for its potential biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of ethyl 6-(4-butylphenyl)-6-oxohexanoate depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In pharmaceuticals, its mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, leading to desired therapeutic effects. The exact pathways and molecular targets involved can vary depending on the specific context of its use.

Comparison with Similar Compounds

Ethyl 6-(4-n-Butylphenyl)-6-oxohexanoate can be compared with other similar compounds, such as:

    Ethyl 6-oxohexanoate: Lacks the 4-butylphenyl group, making it less hydrophobic and potentially less bioactive.

    Ethyl 6-(4-methylphenyl)-6-oxohexanoate: Contains a methyl group instead of a butyl group, which may affect its physical and chemical properties.

    Ethyl 6-(4-phenyl)-6-oxohexanoate: Lacks the alkyl substitution on the phenyl ring, which can influence its reactivity and interactions.

The uniqueness of ethyl 6-(4-butylphenyl)-6-oxohexanoate lies in the presence of the 4-butylphenyl group, which imparts specific hydrophobic characteristics and potential biological activity that distinguish it from other similar compounds.

Properties

IUPAC Name

ethyl 6-(4-butylphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-3-5-8-15-11-13-16(14-12-15)17(19)9-6-7-10-18(20)21-4-2/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYVEGCUONKTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901295251
Record name Ethyl 4-butyl-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-70-3
Record name Ethyl 4-butyl-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-butyl-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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